2-Aminoacetic acid;carbon monoxide;chlororuthenium 2-Aminoacetic acid;carbon monoxide;chlororuthenium CORM-3 (carbon monoxide (CO) releasing molecule-3) has been used to study its effect on NLRP3 (leucine-rich-repeat-containing receptor, pyrin-domain-containing 3) inflammasome activation via glycolysis in macrophages and also on hyperglycemia-induced IL-1β (interleukin-1 β) production. It has also been used to study its protective function against H2O2-induced apoptosis using primary rabbit lens epithelial cells. CORM-3 suppresses thrombin-induced nitrite release in BV-2 microglia and protects isolated rats hearts from reperfusion damage in vitro and is cardioprotective in a rat myocardial infarction model in vivo.
Brand Name: Vulcanchem
CAS No.: 475473-26-8
VCID: VC0001349
InChI: InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1
SMILES: [C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru]
Molecular Formula: C5H4ClNO5Ru
Molecular Weight: 294.61

2-Aminoacetic acid;carbon monoxide;chlororuthenium

CAS No.: 475473-26-8

Cat. No.: VC0001349

Molecular Formula: C5H4ClNO5Ru

Molecular Weight: 294.61

* For research use only. Not for human or veterinary use.

2-Aminoacetic acid;carbon monoxide;chlororuthenium - 475473-26-8

Specification

Description CORM-3 (carbon monoxide (CO) releasing molecule-3) has been used to study its effect on NLRP3 (leucine-rich-repeat-containing receptor, pyrin-domain-containing 3) inflammasome activation via glycolysis in macrophages and also on hyperglycemia-induced IL-1β (interleukin-1 β) production. It has also been used to study its protective function against H2O2-induced apoptosis using primary rabbit lens epithelial cells. CORM-3 suppresses thrombin-induced nitrite release in BV-2 microglia and protects isolated rats hearts from reperfusion damage in vitro and is cardioprotective in a rat myocardial infarction model in vivo.
CAS No. 475473-26-8
Molecular Formula C5H4ClNO5Ru
Molecular Weight 294.61
IUPAC Name 2-aminoacetic acid;carbon monoxide;chlororuthenium
Standard InChI InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1
Standard InChI Key LVQNKXKGNMIZIH-UHFFFAOYSA-M
SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru]

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